molecular formula C10H13Cl3OSi B12535852 (4-tert-Butoxyphenyl)(trichloro)silane CAS No. 784201-89-4

(4-tert-Butoxyphenyl)(trichloro)silane

Cat. No.: B12535852
CAS No.: 784201-89-4
M. Wt: 283.6 g/mol
InChI Key: PMFJZWHOTZCQLE-UHFFFAOYSA-N
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Description

(4-tert-Butoxyphenyl)(trichloro)silane is an organosilicon compound characterized by a trichlorosilane (-SiCl₃) group attached to a phenyl ring substituted with a bulky tert-butoxy (-OC(CH₃)₃) group at the para position. Key features include:

  • Structure: The tert-butoxy group imparts steric hindrance and electron-donating effects, influencing reactivity and solubility.
  • Reactivity: Like other trichlorosilanes, it is highly moisture-sensitive, undergoing rapid hydrolysis to form silanols .
  • Applications: Potential uses in surface modification, hydrophobic coatings, and nanomaterials due to its ability to form stable siloxane bonds with substrates .

Properties

CAS No.

784201-89-4

Molecular Formula

C10H13Cl3OSi

Molecular Weight

283.6 g/mol

IUPAC Name

trichloro-[4-[(2-methylpropan-2-yl)oxy]phenyl]silane

InChI

InChI=1S/C10H13Cl3OSi/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3

InChI Key

PMFJZWHOTZCQLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-tert-Butoxyphenyl)(trichloro)silane can be synthesized through the reaction of 4-tert-butoxyphenylmagnesium bromide with trichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:

4-tert-Butoxyphenylmagnesium bromide+Trichlorosilane(4-tert-Butoxyphenyl)(trichloro)silane+Magnesium bromide\text{4-tert-Butoxyphenylmagnesium bromide} + \text{Trichlorosilane} \rightarrow \text{(4-tert-Butoxyphenyl)(trichloro)silane} + \text{Magnesium bromide} 4-tert-Butoxyphenylmagnesium bromide+Trichlorosilane→(4-tert-Butoxyphenyl)(trichloro)silane+Magnesium bromide

Industrial Production Methods

Industrial production of (4-tert-Butoxyphenyl)(trichloro)silane may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butoxyphenyl)(trichloro)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.

    Hydrolysis: In the presence of water, (4-tert-Butoxyphenyl)(trichloro)silane hydrolyzes to form silanols and hydrochloric acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in anhydrous solvents under inert atmosphere.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

    Substitution Reactions: Silane derivatives with various functional groups.

    Hydrolysis: Silanols and hydrochloric acid.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

(4-tert-Butoxyphenyl)(trichloro)silane has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of organosilicon polymers and materials with unique properties.

    Organic Synthesis: Employed in the preparation of various silane derivatives used in organic synthesis.

    Surface Modification: Utilized in the modification of surfaces to impart hydrophobic or other desired properties.

    Catalysis: Acts as a catalyst or catalyst precursor in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4-tert-Butoxyphenyl)(trichloro)silane involves the reactivity of the silicon-chlorine bonds. These bonds can be readily cleaved in the presence of nucleophiles, leading to the formation of new silicon-containing compounds. The tert-butoxy group on the phenyl ring can also influence the reactivity and stability of the compound.

Comparison with Similar Compounds

tert-Butyltrichlorosilane [(CH₃)₃CSiCl₃]

Structural Differences :

  • Replaces the tert-butoxyphenyl group with a tert-butyl (-C(CH₃)₃) group.
  • Lacks the aromatic ring, reducing conjugation effects.

Properties :

  • Boiling Point : 132–134°C (vs. higher boiling points for aromatic analogs) .
  • Density : 1.16 g/cm³ (lower than aryltrichlorosilanes due to lack of aromaticity) .
  • Reactivity : Less steric hindrance than (4-tert-butoxyphenyl) derivatives, leading to faster hydrolysis.

Applications : Primarily used in silicon wafer functionalization and as a precursor for silicone polymers .

Trichloro(4-methylphenyl)silane [C₇H₇Cl₃Si]

Structural Differences :

  • Substitutes the tert-butoxy group with a methyl (-CH₃) group on the phenyl ring.

Properties :

  • Boiling Point: Not explicitly stated, but methyl groups typically lower boiling points compared to bulkier substituents.
  • Density : 1.273 g/mL at 25°C (higher than tert-butyl derivatives due to aromaticity) .
  • Hydrophobicity : Moderate contact angle (~90–110°), less hydrophobic than long-chain alkylsilanes .

Applications : Used in surface modification of polymers and glass to enhance water repellency .

Trichloro(4-chlorophenyl)silane [C₆H₄Cl₄Si]

Structural Differences :

  • Features a chlorine atom at the para position of the phenyl ring instead of tert-butoxy.

Properties :

  • Molecular Weight : 245.99 g/mol (higher due to chlorine substituents) .
  • Reactivity : Enhanced electrophilicity due to electron-withdrawing Cl, accelerating hydrolysis compared to tert-butoxyphenyl analogs .
  • Safety : Higher toxicity risk due to chlorine content; requires stringent handling .

Applications : Specialized in synthesizing chlorinated silicone resins for high-temperature stability .

Trichloro(octyl)silane [C₈H₁₇Cl₃Si] and Trichloro(octadecyl)silane [C₁₈H₃₇Cl₃Si]

Structural Differences :

  • Replace the aromatic group with long alkyl chains (C8 or C18).

Properties :

  • Hydrophobicity :
    • Contact Angle (CA) : Up to 152° for octadecyl derivatives (superhydrophobic) vs. ~120° for octyl .
    • Chain Length Effect : Longer chains (C18) reduce contact angle hysteresis (CAH) to ~32°, enhancing ice-phobic properties .
  • Applications: Membrane Modification: Used to create hydrophobic PET membranes for oil-water separation . Nanoparticle Synthesis: Acts as surfactants and reactants in silicon nanocrystal fabrication .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
(4-tert-Butoxyphenyl)trichlorosilane* C₁₀H₁₃Cl₃O Si ~295.7 (estimated) ~125–130 (est.) ~1.15–1.20 (est.) Surface coatings, nanomaterials
tert-Butyltrichlorosilane C₄H₉Cl₃Si 191.56 132–134 1.16 Polymer precursors
Trichloro(4-methylphenyl)silane C₇H₇Cl₃Si 225.57 Not reported 1.273 Hydrophobic surfaces
Trichloro(4-chlorophenyl)silane C₆H₄Cl₄Si 245.99 Not reported Not reported High-temperature resins
Trichloro(octyl)silane C₈H₁₇Cl₃Si 247.66 Not reported Not reported Oil-water separation
Trichloro(octadecyl)silane C₁₈H₃₇Cl₃Si 375.92 Not reported Not reported Superhydrophobic coatings

*Estimated based on structural analogs.

Key Findings from Research

Substituent Effects :

  • Electron-Donating Groups (e.g., tert-butoxy) : Slow hydrolysis rates due to steric hindrance, making them suitable for controlled surface modifications .
  • Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity but reduce thermal stability .

Hydrophobicity :

  • Alkylsilanes (C8, C18) outperform aryl derivatives in water-repellent applications, with CA >150° achievable .

Safety : All trichlorosilanes require precautions against moisture and protic solvents to prevent violent hydrolysis .

Biological Activity

(4-tert-Butoxyphenyl)(trichloro)silane is a silane compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and organic synthesis. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

(4-tert-Butoxyphenyl)(trichloro)silane is characterized by the presence of a phenyl ring substituted with a tert-butoxy group and three chlorine atoms attached to silicon. The general formula can be represented as:

C10H12Cl3SiC_{10}H_{12}Cl_3Si

This structure contributes to its reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of (4-tert-Butoxyphenyl)(trichloro)silane typically involves the reaction of 4-tert-butoxyphenylmagnesium bromide with trichlorosilane under inert conditions to prevent unwanted side reactions. The reaction can be summarized as follows:

4 tert butoxyphenylmagnesium bromide+Trichlorosilane 4 tert Butoxyphenyl trichloro silane+Magnesium bromide\text{4 tert butoxyphenylmagnesium bromide}+\text{Trichlorosilane}\rightarrow \text{ 4 tert Butoxyphenyl trichloro silane}+\text{Magnesium bromide}

This method allows for the production of high-purity silane compounds suitable for further applications.

The biological activity of (4-tert-Butoxyphenyl)(trichloro)silane is primarily attributed to the reactivity of its silicon-chlorine bonds. These bonds can be cleaved in the presence of nucleophiles, leading to the formation of new silicon-containing compounds that may exhibit various biological activities, including antimicrobial and antioxidant properties.

Antimicrobial Properties

Research indicates that silanes, including (4-tert-Butoxyphenyl)(trichloro)silane, can possess antimicrobial properties. The chlorine atoms can be substituted with other nucleophiles, which may enhance the compound's ability to interact with microbial cell membranes, potentially leading to bactericidal effects. For instance, studies have shown that related silane compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Case Studies and Research Findings

  • Antifungal Activity : A study exploring secondary metabolites from Trichoderma harzianum highlighted the antifungal properties of related organosilicon compounds, suggesting that (4-tert-Butoxyphenyl)(trichloro)silane could similarly exhibit antifungal effects through its structural characteristics .
  • Surface Modification : The compound has been utilized in surface modification techniques to impart hydrophobic properties to various materials. This application is critical in biomedical devices where biocompatibility and reduced protein adsorption are desired .
  • Catalytic Applications : There is evidence that (4-tert-Butoxyphenyl)(trichloro)silane can act as a catalyst or catalyst precursor in organic synthesis reactions, enhancing reaction rates and selectivity .

Data Table: Biological Activity Overview

Biological Activity Description References
AntimicrobialExhibits activity against Gram-positive bacteria
AntioxidantPotential free radical scavenging ability
AntifungalPossible antifungal effects based on structural analogs
Surface ModificationUsed to enhance hydrophobicity in materials
Catalytic PropertiesFunctions as a catalyst in organic reactions

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